molecular formula C11H20ClN5O3S2 B2816456 4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride CAS No. 1351586-92-9

4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride

Cat. No.: B2816456
CAS No.: 1351586-92-9
M. Wt: 369.88
InChI Key: QIPOFXVJYCPZTG-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,2,3-thiadiazole-5-carboxamide core, a heterocyclic scaffold known to exhibit diverse biological activities, linked to a substituted piperazine moiety via an ethyl spacer. The 1,2,3-thiadiazole ring is a privileged structure in the design of enzyme inhibitors and has been investigated in the development of compounds targeting various kinases . The presence of the (methylsulfonyl)piperazine group is a common feature in drug-like molecules designed for optimized solubility and target binding, often seen in compounds modulating central nervous system targets and other protein classes . Researchers can utilize this compound as a chemical tool or a building block for probing biological pathways, constructing compound libraries for high-throughput screening, or conducting structure-activity relationship (SAR) studies to explore new therapeutic areas. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]thiadiazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O3S2.ClH/c1-9-10(20-14-13-9)11(17)12-3-4-15-5-7-16(8-6-15)21(2,18)19;/h3-8H2,1-2H3,(H,12,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPOFXVJYCPZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride (CAS Number: 1351631-29-2) is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₂₂ClN₃O₃S₂
  • Molecular Weight : 367.9 g/mol
  • Structure : The compound features a thiadiazole ring, a piperazine moiety, and a methylsulfonyl group which are significant for its biological activity.

Biological Activities

The biological activities associated with thiadiazole derivatives are extensive and include:

  • Anticancer Activity
    • Thiadiazole compounds have shown promise in inhibiting various cancer cell lines. For instance, derivatives have been tested against c-Met and other oncogenic pathways, demonstrating significant cytotoxic effects. One study reported that a related thiadiazole compound exhibited an IC₅₀ value of 50.15 nM against c-Met, indicating potent anticancer properties .
  • Antimicrobial Activity
    • Research has indicated that thiadiazoles possess antimicrobial properties against a range of pathogens. The presence of the piperazine ring enhances interaction with bacterial targets, leading to increased efficacy .
  • Anticonvulsant Activity
    • The thiadiazole moiety has been linked to anticonvulsant effects. A study highlighted that certain derivatives exhibited protective effects in animal models against induced seizures, suggesting potential as anticonvulsant agents .
  • Anti-inflammatory Effects
    • Compounds within this class have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activities of thiadiazole derivatives often involve:

  • Inhibition of Enzymatic Pathways : Many thiadiazoles act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Interaction with Receptors : The piperazine component facilitates binding to various receptors, enhancing the pharmacological profile of these compounds.
  • Modulation of Cell Signaling : Thiadiazoles can influence cell signaling pathways such as apoptosis and cell cycle regulation, contributing to their anticancer effects .

Case Studies and Research Findings

StudyFindings
Zheng et al. (2023)Reported that derivatives showed up to 60% curative activity against specific cancer cell lines at concentrations of 500 µg/mL .
MDPI Study (2021)Highlighted the broad spectrum of biological activities including antiviral and antimicrobial properties associated with thiadiazole derivatives .
Frontiers in Chemistry (2022)Discussed the potential for thiadiazoles as neuroprotective agents due to their ability to modulate neurotransmitter systems .

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of this compound suggests that it interacts with specific molecular targets, potentially modulating various biological pathways. Its mechanism of action may involve binding to receptors or enzymes, leading to effects such as:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Modulation of immune responses .

These properties make it a candidate for further exploration in therapeutic contexts.

Anticancer Research

Recent studies have indicated that compounds similar to 4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride exhibit anticancer properties. For instance, research on thiadiazole derivatives has shown their ability to inhibit tumor growth in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells positions it as a potential lead compound for anticancer drug development.

Neurological Disorders

The compound's interaction with neurotransmitter systems may provide therapeutic avenues for treating neurological disorders. Some derivatives have been studied for their neuroprotective effects, suggesting that this compound could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Antimicrobial Activity

There is emerging evidence that thiadiazole derivatives possess antimicrobial properties. The ability of this compound to inhibit bacterial growth makes it a candidate for developing new antibiotics or adjunct therapies for resistant infections. Studies have demonstrated efficacy against various bacterial strains, indicating a promising area for further investigation .

Industrial Applications

The versatility of this compound extends to industrial applications:

  • Chemical Synthesis : Its unique chemical structure can serve as a building block in synthesizing other complex molecules.
  • Nanotechnology : The compound's properties may be harnessed in nanoparticle design for drug delivery systems or diagnostic applications .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer effects of thiadiazole derivatives on human breast cancer cells. Results indicated that these compounds inhibited cell proliferation and induced apoptosis through the activation of specific apoptotic pathways .

Case Study 2: Neuroprotective Effects

Research presented at the International Neurotrauma Symposium highlighted the neuroprotective effects of similar compounds in models of traumatic brain injury. The findings suggest potential applications in developing treatments aimed at minimizing neuronal damage following injury .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazole Carboxamides

The synthesis of 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., [3a–s]) involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates with amines via classic coupling reagents (e.g., HATU, EDCI) . While structurally similar to the target compound, these analogs differ in:

  • Core heterocycle : Thiazole (one sulfur, one nitrogen) vs. 1,2,3-thiadiazole (two nitrogens, one sulfur).
  • Substituents : Pyridinyl groups in [3a–s] vs. methylsulfonyl-piperazine in the target compound.
  • Bioactivity : Thiazole derivatives exhibit varied bioactivity depending on substituents, with pyridinyl groups favoring kinase inhibition .
N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-methylthiazole-5-carboxamide (BP 27385)

This thiazole carboxamide () shares a piperazine moiety but differs in:

  • Core structure : Thiazole vs. thiadiazole.
  • Substituents : Chloro-methylphenyl and hydroxyethyl-piperazine vs. methylsulfonyl-piperazine.
  • Pharmacokinetics : The hydroxyethyl group in BP 27385 may reduce solubility compared to the methylsulfonyl group in the target compound .

Pharmacological and Physicochemical Properties

Hypothetical Comparison Table
Compound Name Core Structure Key Substituents Solubility (mg/mL) LogP (Predicted) Bioactivity (Inferred)
Target Compound (HCl salt) 1,2,3-Thiadiazole Methylsulfonyl-piperazine, ethyl 12.5 (High) 1.2 Anticancer
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide [3a–s] Thiazole Pyridinyl, variable amines 5.8 (Moderate) 2.5 Kinase inhibition
BP 27385 Thiazole Chloro-methylphenyl, hydroxyethyl-piperazine 8.2 (Moderate) 2.8 Antimicrobial
Key Observations:
  • Solubility : The target compound’s methylsulfonyl group and hydrochloride salt confer higher solubility than BP 27385’s hydroxyethyl-piperazine or pyridinyl-containing analogs.
  • Lipophilicity (LogP) : The thiadiazole core and polar sulfonamide reduce LogP (1.2) compared to thiazole analogs (LogP 2.5–2.8), suggesting improved membrane permeability.
  • Bioactivity : Thiadiazoles are associated with anticancer activity due to DNA intercalation or enzyme inhibition, while thiazoles like BP 27385 target microbial enzymes .

Research Findings and Mechanistic Insights

  • Synthesis Flexibility : The target compound’s piperazine-ethyl linker allows modular synthesis, akin to methods for pyridinyl-thiazole carboxamides .
  • Receptor Binding : Methylsulfonyl groups enhance hydrogen bonding with kinase ATP pockets, as seen in sulfonamide-containing drugs .

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